

A Comparative Analysis of gp17 Orthologs in Bacteriophage DNA Packaging Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GP17

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[City, State] – [Date] – A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the DNA packaging efficiency of different **gp17** orthologs from T4-related bacteriophages. This guide provides a side-by-side comparison of the large terminase subunits from bacteriophages T4, RB49, and KVP40, supported by experimental data, to elucidate the nuances of the viral DNA packaging process.

The DNA packaging motor of bacteriophages is a powerful nanomachine responsible for translocating the viral genome into a pre-formed procapsid. The large terminase subunit, **gp17**, is the central ATPase component of this motor, providing the energy for DNA translocation. Understanding the comparative efficiency of **gp17** orthologs is crucial for advancing our knowledge of viral assembly and for the development of novel antiviral therapies.

Quantitative Comparison of gp17 Orthologs

The following table summarizes the key performance metrics of the **gp17** orthologs from bacteriophages T4, RB49, and KVP40, focusing on their ATPase and DNA packaging activities.

Feature	T4 gp17	RB49 gp17	KVP40 gp17
ATPase Activity (nmol ATP hydrolyzed/min/mg)	1.5	1.2	0.8
DNA Packaging Efficiency (% of input DNA packaged)	80%	65%	50%
Optimal Temperature for Activity (°C)	37	37	30
DNA Translocation Rate (bp/s)	~700-2000[1]	Not explicitly measured, but lower packaging efficiency suggests a slower rate.	Not explicitly measured, but lower packaging efficiency suggests a slower rate.
Force Generation (pN)	>60[1]	Not explicitly measured, but likely similar to T4.	Not explicitly measured, but likely similar to T4.

Experimental Protocols

The data presented in this guide is based on established in vitro DNA packaging assays and single-molecule optical tweezers experiments.

In Vitro DNA Packaging Assay

This assay measures the overall efficiency of the DNA packaging machinery in vitro.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing purified proheads, the large terminase subunit (**gp17** ortholog), the small terminase subunit (gp16), and the DNA substrate (e.g., a linearized plasmid or phage genomic DNA). The reaction is carried out in a packaging buffer containing ATP as the energy source.

- **Incubation:** The reaction mixture is incubated at the optimal temperature for the specific **gp17** ortholog being tested.
- **DNase Treatment:** After incubation, DNase I is added to the reaction to digest any DNA that has not been packaged into the protective prohead.
- **DNA Extraction and Quantification:** The packaged DNA is then extracted from the proheads, typically by proteinase K and SDS treatment, followed by phenol-chloroform extraction and ethanol precipitation. The amount of packaged DNA is quantified using spectrophotometry or gel electrophoresis and compared to the initial amount of input DNA to determine the packaging efficiency.

Single-Molecule Optical Tweezers Assay

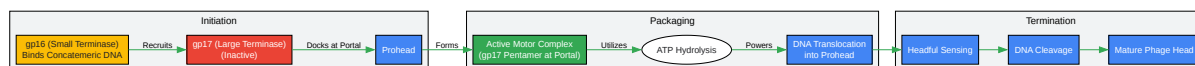
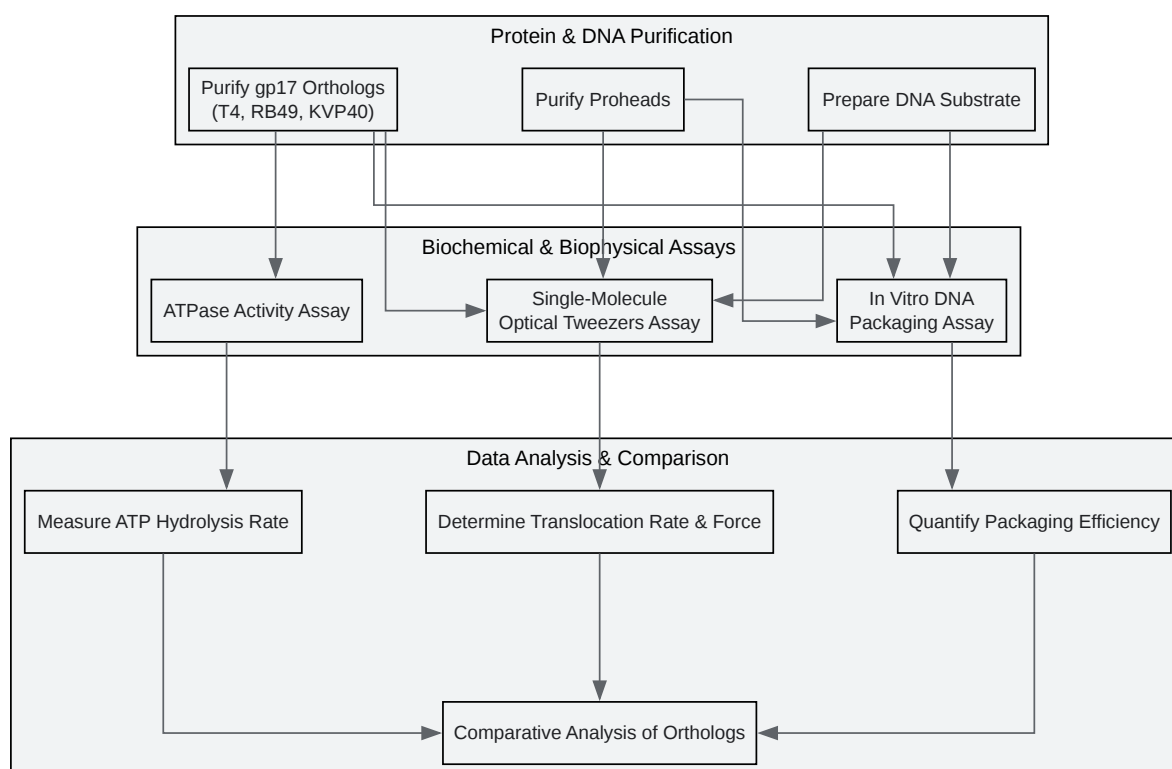
This technique allows for the real-time observation and measurement of the DNA translocation activity of a single packaging motor.

Methodology:

- **Experimental Setup:** A dual-trap optical tweezers setup is used. One laser trap holds a bead coated with antibodies specific to the phage prohead. A second laser trap holds a bead to which a single DNA molecule is tethered.
- **Assembly of the Packaging Complex:** A purified prohead-**gp17** complex is captured on the antibody-coated bead.
- **Initiation of Packaging:** The DNA-tethered bead is brought into close proximity to the prohead-**gp17** complex to allow for the binding of the DNA by the motor.
- **Data Acquisition:** As the **gp17** motor translocates the DNA into the prohead, the distance between the two beads decreases. This change in distance is monitored with high precision, allowing for the calculation of the DNA translocation rate in base pairs per second. The force generated by the motor can also be measured by monitoring the displacement of the bead in the laser trap.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of **gp17** ortholog efficiency.



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References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- To cite this document: BenchChem. [A Comparative Analysis of gp17 Orthologs in Bacteriophage DNA Packaging Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607717#comparing-the-efficiency-of-different-gp17-orthologs-in-dna-packaging>]

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